Chemical structure and properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Chemical structure and properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Structure, Synthesis, and Functionalization Strategies for Drug Discovery
Executive Summary
6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS: 61982-63-6) represents a high-value scaffold in medicinal chemistry, functioning as a critical intermediate for the synthesis of GABA-A receptor ligands, antiviral agents, and amyloid-beta imaging probes (e.g., IMPY derivatives). Its structural uniqueness lies in the C-6 iodine handle , which allows for orthogonal functionalization relative to the nucleophilic C-3 position. This guide provides a comprehensive technical analysis of this molecule, detailing its physiochemical architecture, validated synthetic protocols, and strategic utility in palladium-catalyzed cross-coupling reactions.
Molecular Architecture & Physiochemical Profile[2]
The imidazo[1,2-a]pyridine core is a fused bicycle formed by a pyridine ring and an imidazole ring with a bridgehead nitrogen. The 6-iodo derivative introduces a heavy atom effect and a reactive site for diversification.
Structural Analysis
-
Core System: 10-
electron aromatic system. -
Electronic Distribution: The bridgehead nitrogen (N-4) is non-basic (part of the aromatic sextet), while N-1 is basic and capable of hydrogen bonding or protonation.
-
Regioselectivity: The C-3 position is highly nucleophilic (susceptible to electrophilic aromatic substitution), whereas the C-6 position (holding the iodine) is electrophilic in the context of metal-catalyzed coupling. This "push-pull" reactivity is the cornerstone of its utility.
Physiochemical Data
The following data represents the specific profile for the 6-iodo-2-phenyl analog.
| Property | Value / Characteristic | Notes |
| CAS Number | 61982-63-6 | Verified Identifier |
| Molecular Formula | C₁₃H₉IN₂ | MW: 320.13 g/mol |
| Appearance | White to pale yellow solid | Crystalline form depends on recrystallization solvent |
| Melting Point | 150–151 °C | Literature value [1]; range 148-152 °C observed in commercial lots |
| Solubility | DMSO, DMF, CHCl₃, CH₂Cl₂ | Poor solubility in water and hexanes |
| pKa (calc) | ~3.4 (conjugate acid) | Less basic than pyridine due to imidazole fusion |
Spectroscopic Signature (¹H NMR)
The ¹H NMR spectrum is distinct, characterized by the singlet of the imidazole proton (H-3) and the deshielded H-5 proton on the pyridine ring.
Characteristic Shifts (600 MHz, CDCl₃): [1]
- 8.34 (s, 1H): H-5 (Pyridine ring, deshielded by adjacent N and I).
- 7.92 (d, J = 7.2 Hz, 2H): Ortho-protons of the 2-phenyl ring.
- 7.77 (s, 1H): H-3 (Imidazole ring characteristic singlet).
- 7.30–7.45 (m, 5H): Overlapping signals for meta/para-phenyl protons and H-7/H-8 pyridine protons.
Synthetic Pathways[4][7][8][9][10]
The synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine must address the regioselectivity of halogenation. Direct iodination of the parent scaffold typically yields the C-3 iodo product. Therefore, a cyclization strategy starting from pre-functionalized pyridine is the industry standard for high purity.
Primary Route: Condensation (Ortoleva-King Type)
This pathway utilizes 2-amino-5-iodopyridine and 2-bromoacetophenone. It is robust, scalable, and avoids regioisomeric mixtures.
Mechanism:
-
Alkylation: Nucleophilic attack of the exocyclic amine of the pyridine on the
-carbon of the bromoacetophenone. -
Cyclization: Intramolecular attack of the ring nitrogen (N-1) onto the carbonyl carbon.
-
Dehydration: Loss of water to aromatize the imidazole ring.
Figure 1: Condensation pathway ensuring C-6 regiochemistry.
Experimental Protocol (Validated)
Objective: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine on a 10 mmol scale.
-
Reagents:
-
2-Amino-5-iodopyridine (2.20 g, 10.0 mmol)
-
2-Bromoacetophenone (1.99 g, 10.0 mmol)
-
Sodium Bicarbonate (NaHCO₃) (1.26 g, 15.0 mmol)
-
Ethanol (anhydrous, 30 mL)
-
-
Procedure:
-
Step 1: Charge a 100 mL round-bottom flask with 2-amino-5-iodopyridine and ethanol. Stir until partially dissolved.
-
Step 2: Add 2-bromoacetophenone in one portion.
-
Step 3: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the amine.
-
Step 4: Cool the reaction mixture to room temperature. Add NaHCO₃ and stir for 30 minutes to neutralize HBr formed.
-
Step 5: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Step 6: Dry organic layers over Na₂SO₄, filter, and concentrate.
-
Step 7: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as a white/pale-yellow solid.
-
Yield Expectation: 75–85%.
Reactivity & Functionalization[2][9][10][11]
The power of this scaffold lies in its orthogonal reactivity . The C-6 iodine is a "hard" handle for catalysis, while the C-3 position remains "soft" for electrophilic substitution.
C-6 Palladium-Catalyzed Cross-Coupling
The iodine atom at C-6 is highly reactive toward oxidative addition by Pd(0) species, making it superior to the corresponding bromide or chloride.
-
Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 90 °C.
-
Application: Extending the aromatic system (e.g., for fluorescent dyes or bi-aryl ligands).
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, DMF.
-
Application: Creating rigid linkers for molecular probes.
-
-
Heck Reaction: Coupling with activated alkenes.
-
Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N.
-
C-3 Electrophilic Functionalization
The C-3 position is electron-rich. It can be functionalized after or before C-6 manipulations, provided the C-6 iodine survives the conditions.
-
Formylation (Vilsmeier-Haack): POCl₃/DMF
C-3 CHO. -
Halogenation: NIS or NBS
C-3 I/Br (Leading to 3,6-dihalo species). -
Mannich Reaction: Formaldehyde + Secondary Amine
C-3 aminomethylation (Key for Alpidem analogs).
Figure 2: Orthogonal reactivity map. Blue arrows indicate C-6 transformations; Red dashed arrows indicate C-3 transformations.
Medicinal Chemistry Applications
Amyloid-Beta Imaging (Alzheimer's Disease)
The 6-iodo-2-phenylimidazo[1,2-a]pyridine core is the parent scaffold for IMPY ([¹²³I]IMPY), a potent SPECT ligand for
-
SAR Insight: The iodine at C-6 mimics the size of a methyl group but provides lipophilicity and a site for radioiodination. The 2-phenyl ring is essential for
-stacking with amyloid fibrils. -
Optimization: Derivatives often include a dimethylamino group on the phenyl ring (4'-position) to enhance binding affinity (
in the nanomolar range).
GABA-A Receptor Modulation
This scaffold is structurally related to Zolpidem (a hypnotic) and Alpidem (an anxiolytic).
-
Pharmacophore: The imidazo[1,2-a]pyridine moiety binds to the benzodiazepine site of the GABA-A receptor.
-
Modification: 6-Iodo derivatives serve as precursors to introduce aryl groups that tune selectivity between
1 (sedative) and 2/3 (anxiolytic) subunits.
References
-
Royal Society of Chemistry (RSC) . Supporting Information: Synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine. Retrieved from
-
National Institutes of Health (NIH) . Synthesis and Evaluation of 18F-Labeled IMPY Derivatives. Retrieved from
-
Organic Chemistry Portal . Synthesis of Imidazo[1,2-a]pyridines. Retrieved from
-
PubChem . Compound Summary: 6-Iodo-2-phenylimidazo[1,2-a]pyridine.[3][4][5][1] Retrieved from
-
Sigma-Aldrich . Product Specification: 6-Iodo-2-phenylimidazo[1,2-a]pyridine. Retrieved from
Sources
- 1. Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2022081976A1 - Piperidinyl small molecule degraders of helios and methods of use - Google Patents [patents.google.com]
